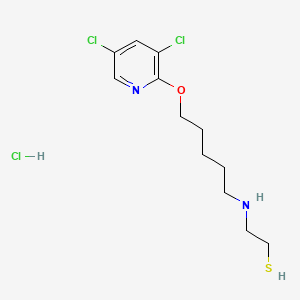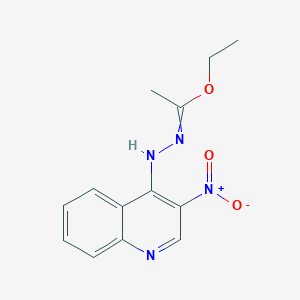
Ethyl N-(3-nitroquinolin-4-yl)ethanehydrazonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(3-nitroquinolin-4-yl)ethanehydrazonate is a chemical compound with the molecular formula C13H14N4O3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(3-nitroquinolin-4-yl)ethanehydrazonate typically involves the reaction of ethyl hydrazinecarboxylate with 3-nitro-4-chloroquinoline under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-(3-nitroquinolin-4-yl)ethanehydrazonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Condensation: The hydrazonate group can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide.
Condensation: Aldehydes or ketones, often in the presence of an acid catalyst.
Major Products Formed
Reduction: 3-aminoquinoline derivatives.
Hydrolysis: Carboxylic acids.
Condensation: Hydrazones.
Aplicaciones Científicas De Investigación
Ethyl N-(3-nitroquinolin-4-yl)ethanehydrazonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its quinoline core.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Ethyl N-(3-nitroquinolin-4-yl)ethanehydrazonate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death .
Comparación Con Compuestos Similares
Ethyl N-(3-nitroquinolin-4-yl)ethanehydrazonate can be compared with other quinoline derivatives such as:
Chloroquine: Used as an antimalarial drug.
Quinoline: The parent compound with various applications in organic synthesis.
Nitroquinoline: Similar in structure but with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
51093-97-1 |
|---|---|
Fórmula molecular |
C13H14N4O3 |
Peso molecular |
274.28 g/mol |
Nombre IUPAC |
ethyl N-(3-nitroquinolin-4-yl)ethanehydrazonate |
InChI |
InChI=1S/C13H14N4O3/c1-3-20-9(2)15-16-13-10-6-4-5-7-11(10)14-8-12(13)17(18)19/h4-8H,3H2,1-2H3,(H,14,16) |
Clave InChI |
ARGLUAZWRYETIG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=NNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methylidenedispiro[2.0.2~4~.1~3~]heptane](/img/structure/B14654821.png)
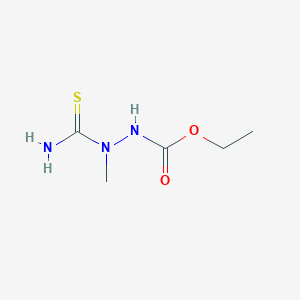

![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate](/img/structure/B14654832.png)
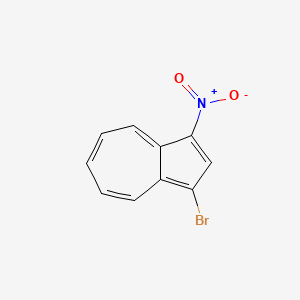
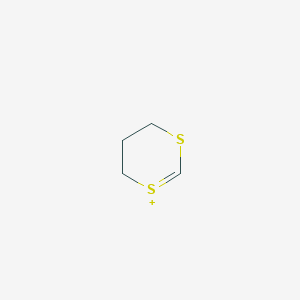
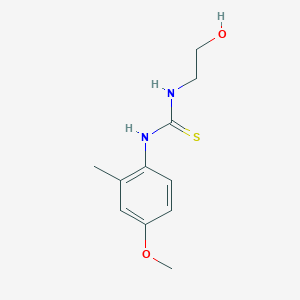
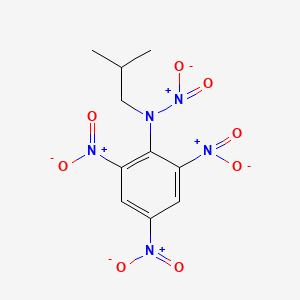
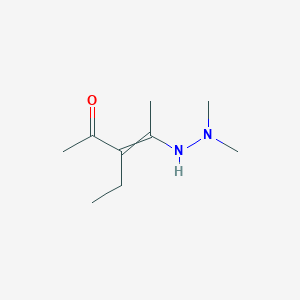
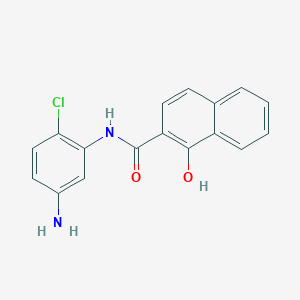


![3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid](/img/structure/B14654891.png)
